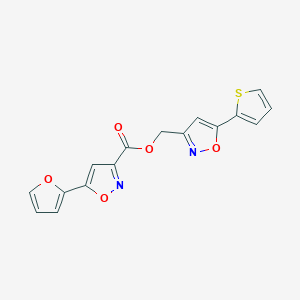

![molecular formula C25H26FN5O2 B2406532 4-(tert-butyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922044-52-8](/img/structure/B2406532.png)

4-(tert-butyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

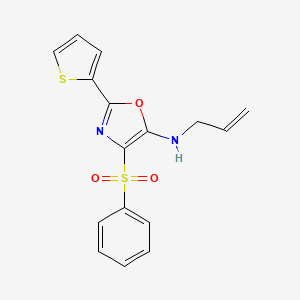

This compound belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system .

Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, similar compounds have been synthesized . A related compound, Tert-butyl-4- (4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is an important intermediate in synthesizing biologically active compounds.Molecular Structure Analysis

The molecular formula of the compound is C20H20FN3OS . The molecular weight is 369.4557032 .Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, similar compounds have been used in the Suzuki–Miyaura coupling . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications

Novel Heterocyclic Synthesis

Synthetic Methodologies and Chemical Properties

Research has shown that heterocyclic compounds similar to the one are often synthesized to explore their chemical properties and potential as intermediates in the synthesis of more complex molecules. For instance, novel synthesis routes have been developed for pyrazolo[3,4-d]pyrimidin-4-one derivatives, demonstrating their utility in generating compounds with potential antimalarial, anticancer, and other biological activities (Hammam et al., 2005; Abdellatif et al., 2014). These studies highlight the versatility of pyrazolo[3,4-d]pyrimidines in chemical synthesis and their potential applications in developing new therapeutic agents.

Material Science Applications

Polymer Synthesis and Properties

Research into compounds with similar structural features has also extended to material science, particularly in the synthesis of polymers with enhanced thermal stability and solubility properties (Hsiao et al., 2000). These studies contribute to the development of new materials with potential applications in various industries, including electronics, coatings, and advanced composites.

Antiviral and Anticancer Research

Biological Activity and Drug Discovery

While excluding direct drug use and dosage details, it's notable that structurally related compounds have been synthesized and evaluated for their biological activities, including antiviral and anticancer properties. For example, benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable activity against avian influenza virus, suggesting potential routes for the development of new antiviral agents (Hebishy et al., 2020).

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds have been evaluated for their activities to inhibit TRKA . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

properties

IUPAC Name |

4-tert-butyl-N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26FN5O2/c1-25(2,3)19-9-7-18(8-10-19)23(32)27-11-12-31-22-21(14-29-31)24(33)30(16-28-22)15-17-5-4-6-20(26)13-17/h4-10,13-14,16H,11-12,15H2,1-3H3,(H,27,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHJDMTXOWBDEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-enamide](/img/structure/B2406449.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2406455.png)

![4-chloro-2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2406457.png)

![Ethyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2406458.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-2-chloro-4-fluorobenzamide](/img/structure/B2406460.png)

![(E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide](/img/structure/B2406469.png)

![4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2406472.png)